molecular formula C9H10O4S B12065852 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid

3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid

Cat. No.: B12065852
M. Wt: 214.24 g/mol
InChI Key: CPAULLMSNKLGLG-UHFFFAOYSA-N
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Description

3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an allyloxy group at the 3-position, a methoxy group at the 5-position, and a carboxylic acid group at the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the allylation of 5-methoxythiophene-2-carboxylic acid using an allyl halide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.

Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 5-methoxythiophene-2-carboxylic acid is coupled with an allyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy and methoxy groups can influence its binding affinity and specificity. The carboxylic acid group may also play a role in its interaction with biological molecules through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Allyloxy)-4-methoxythiophene-2-carboxylic acid
  • 3-(Allyloxy)-5-ethoxythiophene-2-carboxylic acid
  • 3-(Allyloxy)-5-methoxythiophene-2-sulfonic acid

Uniqueness

3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of the allyloxy, methoxy, and carboxylic acid groups provides a distinct set of properties that can be leveraged in various applications .

Properties

Molecular Formula

C9H10O4S

Molecular Weight

214.24 g/mol

IUPAC Name

5-methoxy-3-prop-2-enoxythiophene-2-carboxylic acid

InChI

InChI=1S/C9H10O4S/c1-3-4-13-6-5-7(12-2)14-8(6)9(10)11/h3,5H,1,4H2,2H3,(H,10,11)

InChI Key

CPAULLMSNKLGLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(S1)C(=O)O)OCC=C

Origin of Product

United States

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